1,2,3-Benzodithiazol-1-ium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-81-4 |
|---|---|
Molecular Formula |
C6H4NS2+ |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
1,2,3-benzodithiazol-1-ium |
InChI |
InChI=1S/C6H4NS2/c1-2-4-6-5(3-1)7-9-8-6/h1-4H/q+1 |
InChI Key |
ADDGJOANLSJTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NS[S+]=C2C=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2,3 Benzodithiazol 1 Ium Compounds
The Herz Reaction: Foundational Synthesis and Detailed Mechanistic Studies
Discovered by Richard Herz, the reaction that bears his name involves the treatment of anilines with disulfur (B1233692) dichloride (S₂Cl₂) to form 1,2,3-benzodithiazol-1-ium chlorides. mdpi.comwikipedia.org This transformation is notable for creating the heterocyclic ring and often simultaneously chlorinating the position para to the original amino group. mdpi.comworktribe.com The resulting Herz salt is a planar, 10-π aromatic system that is typically an amorphous solid with limited solubility in most common solvents. mdpi.com
The Herz reaction is versatile, accommodating a wide array of substituted anilines. mdpi.com However, the nature of the substituents on the aniline (B41778) precursor significantly impacts the reaction's outcome. Electron-withdrawing groups or potential leaving groups (e.g., -OH, -OMe) located ortho or para to the amine can be substituted by a chloride ion during the reaction. mdpi.com In contrast, groups that are not effective leaving groups, such as alkyl substituents, remain on the aromatic ring. mdpi.com
The reaction conditions are typically straightforward, often utilizing acetic acid as a medium. mdpi.com The reaction of 1-aminonaphthalene with disulfur dichloride, for example, yields 5-chloronaphtho[1,2-d] mdpi.comacs.orgrsc.orgdithiazolium chloride. rsc.org The scope extends to ortho-disubstituted anilines, which can lead to aromatically-disrupted 6π benzodithiazole structures, particularly when the reaction is performed in a triethylamine/diethyl ether system instead of acetic acid. mdpi.com
| Aniline Precursor | Key Substituents | Reaction Conditions | Primary Product | Reference |
|---|---|---|---|---|
| Aniline | None | S₂Cl₂, Acetic Acid | 6-Chloro-1,2,3-benzodithiazol-1-ium chloride | mdpi.commdpi.com |
| 4-Nitroaniline | 4-Nitro | S₂Cl₂, Acetic Acid | 6-Chloro-1,2,3-benzodithiazol-1-ium chloride (NO₂ replaced by Cl) | mdpi.com |
| 1-Aminonaphthalene | Fused Naphthyl Ring | S₂Cl₂ | 5-Chloronaphtho[1,2-d] mdpi.comacs.orgrsc.orgdithiazolium chloride | rsc.org |
| 2,4,6-tri-t-butylaniline | 2,4,6-tri-tert-butyl | S₂Cl₂, Et₃N/Et₂O | 2,4,6-tri-t-butyl-7,8,9-dithia-azabicyclo(4.3.0)nona-1(9),2,4-triene | mdpi.com |
| 2-methyl-6-t-butylaniline | 2-methyl, 6-tert-butyl | S₂Cl₂ | Stable N-thiosulfinylaniline intermediate | mdpi.com |
Despite its long history, a comprehensive mechanism for the Herz reaction that accounts for all experimental observations remains a subject of study. mdpi.com Early proposals by Gompper and others provided a foundational sequence, suggesting an initial attack of the nucleophilic aniline nitrogen on the electrophilic sulfur of S₂Cl₂. mdpi.com However, these early models did not fully explain the consistent para-chlorination observed. mdpi.com
Subsequent investigations by Huestis et al. determined that the non-chlorinated 1,2,3-dithiazole is not an intermediate, suggesting that chlorination occurs before or during the ring-forming process, not after. mdpi.com It was later theorized that the chlorinating agent is not S₂Cl₂ itself, but rather free chlorine (Cl₂) generated in situ. mdpi.comtib.eu
A more recent and comprehensive postulated mechanism aims to unify these findings. mdpi.commdpi.com The key steps are proposed as follows:
Initial Attack: The reaction begins with the nucleophilic nitrogen of the aniline attacking one of the sulfur atoms in disulfur dichloride. mdpi.com
C-S Bond Formation: An electrophilic aromatic substitution occurs where a sulfur species attacks one of the ortho carbons of the aniline ring to form the five-membered dithiazole ring. mdpi.com
Chlorination: The mechanism accounts for the generation of free Cl₂ within the reaction mixture, which then acts as the electrophile for the aromatic chlorination, typically at the para position. mdpi.com This explains why electron-withdrawing groups at this position are often replaced by chloride. mdpi.com
Oxidation and Salt Formation: The final step involves the oxidation of the thiophenol sulfur to form the stable this compound salt. mdpi.com
This proposed pathway is supported by experimental data, including mass spectrometry, which helps to rationalize the consumption of excess disulfur dichloride and the formation of specific chlorinated products. mdpi.comresearchgate.net
When the aniline precursor is asymmetric, the formation of the dithiazole ring can proceed via attack at one of two non-equivalent ortho carbons, raising the issue of regioselectivity. mdpi.com The formation of the C–S bond is an electrophilic substitution, so it is expected that the most electron-rich ortho carbon would be the preferential site of attack. mdpi.com
However, experimental results show a complex interplay of electronic and steric factors. In a study by Van-Snick et al., the reaction of an aniline with an alkyl chain at the C3 position reportedly yielded a single regioisomer with high selectivity (77% yield), where the C–S bond formed at the C2 position, which is inductively activated by the alkyl group. mdpi.com
In contrast, work by Koutentis et al. on a different asymmetric aniline substrate under similar conditions produced a mixture of two distinct Herz salts in an approximate 2:1 ratio. mdpi.com Surprisingly, the major product resulted from the reaction at the carbon that was sterically more accessible but electronically less activated, highlighting that steric hindrance can sometimes override electronic effects in directing the regiochemical outcome. mdpi.com These conflicting reports underscore the subtleties in predicting the regioselectivity of the Herz reaction for complex substrates. mdpi.com
Elucidation of Proposed Mechanistic Pathways
Scaled-Up Preparation and Process Optimization of 1,2,3-Benzodithiazolium Salts
Transitioning the Herz reaction from a laboratory-scale synthesis to a larger, optimized process presents significant challenges. researchgate.networktribe.com The reaction can be exothermic, and the purification of the resulting amorphous Herz salts is often problematic, which can hinder their application in bulk chemical production. researchgate.net
Despite these hurdles, a scaled-up synthesis of 6-Chloro-3H-benzo[d] mdpi.comacs.orgrsc.orgdithiazol-2-ium Chloride has been documented, providing a valuable protocol and detailed characterization. mdpi.comworktribe.com The procedure involves the slow addition of disulfur dichloride to a solution of aniline in glacial acetic acid, followed by a heating period to drive the reaction to completion. mathnet.ru
| Parameter | Details |
|---|---|
| Starting Material | Aniline |
| Reagent | Disulfur dichloride (S₂Cl₂) |
| Solvent | Glacial Acetic Acid |
| Procedure | S₂Cl₂ is added dropwise to the aniline solution, stirred at ambient temperature, then heated (e.g., 60-70°C). |
| Workup | The reaction mixture is cooled, and the precipitate is collected by filtration, often after dilution with a co-solvent like benzene (B151609). |
| Characterization | ASAP-MS: m/z 187.940 [M]⁺; HR-MS: found 187.9398; Elemental Analysis: C 20.06%, H 1.26%, N 3.38%. |
Process optimization considerations for large-scale production include careful management of the reaction exotherm, efficient filtration and washing protocols to remove impurities, and the development of purification techniques beyond simple precipitation. cetjournal.itaidic.itglatt.comresearchgate.net The inherent difficulties in purification remain a significant barrier to the widespread commercial use of these valuable heterocyclic compounds. researchgate.net
Exploration of Continuous Flow Synthesis Approaches for Benzodithiazole Derivatives
Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for managing exothermic or hazardous reactions. researchgate.netsci-hub.se The exothermic nature of the Herz reaction makes it an ideal candidate for adaptation to a flow-based system. researchgate.net
While a dedicated continuous flow synthesis for this compound salts has not been extensively detailed, the successful application of flow chemistry to produce related heterocyclic structures demonstrates its potential. researchgate.net For instance, multistep continuous flow protocols have been developed for the synthesis of various condensed benzothiazoles. researchgate.net Similarly, flow reactors have been employed for the safe synthesis of 1,2,4-thiadiazoles using hazardous reagents like trichloromethane sulfenyl chloride, with in-line quenching to manage by-products. sci-hub.semdpi.com These examples suggest that a flow process could enable safer and more controlled production of Herz salts, potentially overcoming some of the challenges associated with batch scale-up, such as heat management and process control. researchgate.netacs.org
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination
X-ray Diffraction (XRD) stands as a powerful, non-destructive technique for determining the atomic and molecular structure of a crystal. pdx.edumalvernpanalytical.com By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a crystalline material, researchers can deduce the arrangement of atoms within the crystal lattice. pdx.edu
Isolation and Crystallization of 1,2,3-Benzodithiazolium Salts with Specific Counterions
The 1,2,3-benzodithiazolium cation is typically generated and supported by a counterion, forming what is commonly referred to as a 'Herz salt'. mdpi.com While these salts, particularly those with small monoatomic counterions like chloride, are often amorphous and sparingly soluble, the selection of larger, more complex counterions facilitates the growth of well-defined crystals suitable for XRD analysis. mdpi.commdpi.com The choice of counterion significantly impacts the physicochemical properties of the resulting salt, including its crystallinity and solubility. nih.gov
The isolation of crystalline 1,2,3-benzodithiazolium salts has been successfully achieved with various counterions. For instance, the use of hexachloroantimonate (SbCl₆⁻) and tetrafluoroborate (B81430) (BF₄⁻) has yielded well-resolved crystal structures. mdpi.com The crystallization process often involves techniques like vapor diffusion or nano-crystallization screening experiments to obtain single crystals of sufficient quality for diffraction studies. researchgate.net The properties of the resulting salt are highly dependent on the nature of the counterion used. nih.gov
A notable example is the structure of 4,6-di-t-butyl-1,2,3-benzodithiazolium hexachloroantimonate, which has been successfully determined by XRD, revealing the planar nature of the benzodithiazolium cation. mdpi.com
Analysis of Crystalline Polymorphs and Unit Cell Configurations
Crystalline materials can exist in different forms known as polymorphs, where the same chemical entity packs in different arrangements, resulting in distinct crystal structures and physical properties. mt.com The analysis of these polymorphs and their unit cell configurations provides deep insights into the solid-state packing and intermolecular interactions.
XRD analysis allows for the precise determination of the unit cell parameters (a, b, c, α, β, γ), which define the basic repeating unit of the crystal lattice. mdpi.com For example, in the case of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a related heterocyclic system, the compound was found to crystallize in the triclinic crystal system with a P-1 space group. mdpi.com
The study of crystalline polymorphs of 1,2,3-benzodithiazolium salts reveals how the cation and its counterion pack in the solid state. These structures often exhibit π-interactions, with the flat benzodithiazole rings stacking on top of one another. mdpi.com The ability to obtain different polymorphs can be influenced by factors such as temperature and solvent composition during crystallization. mt.com
Comprehensive Spectroscopic Characterization of 1,2,3-Benzodithiazol-1-ium and its Derivatives
Spectroscopic techniques provide a complementary approach to crystallographic methods, offering detailed information about the molecular formula, functional groups, and atomic connectivity of a compound.
High-Resolution Mass Spectrometry (HR-MS and ASAP-MS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, often to four or five decimal places. alevelchemistry.co.ukbioanalysis-zone.com This level of accuracy allows for the unambiguous determination of a molecule's elemental composition, distinguishing it from other molecules with the same nominal mass. alevelchemistry.co.ukbioanalysis-zone.com
Atmospheric Solids Analysis Probe Mass Spectrometry (ASAP-MS) is a "soft" ionization technique that allows for the analysis of solid samples with minimal fragmentation, making the molecular ion peak easy to identify. mdpi.comalevelchemistry.co.uk For 6-chloro-3H-benzo[d] mdpi.comuci.eduadpcollege.ac.indithiazol-2-ium chloride, ASAP-MS analysis showed a prominent peak at an m/z corresponding to the molecular ion [C₆H₃NS₂³⁵Cl]⁺. mdpi.com
HRMS data further refines this identification. For the same compound, the calculated exact mass for the cation was 187.9395, while the experimentally found mass was 187.9398, a difference of only -1.6 ppm. mdpi.com This high degree of accuracy provides definitive confirmation of the molecular formula.
Table 1: HR-MS Data for 6-chloro-3H-benzo[d] mdpi.comuci.eduadpcollege.ac.indithiazol-2-ium Cation
| Parameter | Value | Reference |
| Molecular Formula | C₆H₃NS₂³⁵Cl | mdpi.com |
| Calculated Exact Mass | 187.9395 | mdpi.com |
| Found Mass | 187.9398 | mdpi.com |
| Mass Difference (ppm) | -1.6 | mdpi.com |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of a sample's absorption or emission. wikipedia.org It works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. uci.edu This absorption pattern acts as a molecular "fingerprint," providing information about the functional groups present in the molecule. uci.edu
The FT-IR spectrum of a 1,2,3-benzodithiazolium derivative, such as 6-chloro-3H-benzo[d] mdpi.comuci.eduadpcollege.ac.indithiazol-2-ium chloride, displays characteristic absorption bands. For this compound, notable peaks include those at 3019 cm⁻¹ (m, N-H), 1705 cm⁻¹ (m, N-H), 1574 cm⁻¹ (s, C=N), and 1499 cm⁻¹ (m, Ar C-C), among others. mdpi.com These bands can be assigned to specific vibrational modes within the molecule, helping to confirm its structure. nih.govresearchgate.net
Table 2: Key FT-IR Absorption Bands for 6-chloro-3H-benzo[d] mdpi.comuci.eduadpcollege.ac.indithiazol-2-ium Chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| 3019 | medium | N-H | mdpi.com |
| 1705 | medium | N-H | mdpi.com |
| 1574 | strong | C=N | mdpi.com |
| 1499 | medium | Aromatic C-C | mdpi.com |
| 1302 | strong | mdpi.com | |
| 1299 | strong | mdpi.com | |
| 1120 | medium | mdpi.com | |
| 1103 | medium | mdpi.com | |
| 945 | medium | mdpi.com | |
| 823 | medium | mdpi.com | |
| 751 | strong | mdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Solid-State NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms within a molecule. adpcollege.ac.in It is based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. adpcollege.ac.in Both ¹H and ¹³C NMR are commonly used to elucidate the structure of organic compounds. libretexts.org
A complete analysis of the ¹H NMR spectrum of 1,2,3-benzothiadiazole, a related compound, has been reported. rsc.org For 1,2,3-benzodithiazolium derivatives, ¹H NMR spectra provide information on the number and connectivity of hydrogen atoms, while ¹³C NMR spectra reveal the carbon framework. libretexts.org The chemical shifts (δ) in an NMR spectrum are indicative of the electronic environment of each nucleus. adpcollege.ac.in
While solution-state NMR is widely used, solid-state NMR can provide valuable structural information for materials that are insoluble or for studying the solid-state packing and dynamics. semanticscholar.org The characterization of 1,2,3-benzodithiazolium salts has historically been challenging due to their poor solubility, but modern NMR techniques, including solid-state NMR, offer pathways to overcome these limitations. mdpi.com
Electron Spin Resonance (ESR) Spectroscopy for 1,2,3-Benzodithiazoyl Radical Species
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for studying species with unpaired electrons. bhu.ac.inlibretexts.org For the 1,2,3-benzodithiazolyl radical, ESR spectroscopy provides detailed information about the distribution of the unpaired electron within the molecule through the analysis of g-factors and hyperfine coupling constants (hfc). nsc.ruresearchgate.net
The ESR spectra of 1,2,3-benzodithiazolyl radicals are typically well-resolved, with individual line widths in the range of 0.03 to 0.05 mT, depending on the solvent and specific position in the spectra. nsc.ru The g-factors are measured using a standard, such as DPPH (2,2-diphenyl-1-picrylhydrazyl). nsc.ru Studies on the parent 1,2,3-benzodithiazolyl radical have determined its g-factor to be 2.0076. researchgate.net
Hyperfine coupling constants reveal the interaction of the unpaired electron with magnetic nuclei, such as ¹⁴N and ¹H. nsc.ru These experimental values are often compared with theoretical values calculated using methods like Density Functional Theory (DFT) at the B3LYP/CC-pVDZ level, showing fair agreement. nsc.rursc.org The spin density distribution in 1,2,3-benzodithiazolyls is notably different from their 1,3,2-benzodithiazolyl isomers but shows a resemblance to the distribution in correspondingly substituted benzyl (B1604629) radicals. nsc.ruresearchgate.net
Further studies using pulse EPR and ENDOR (Electron Nuclear Double Resonance) in frozen chloroform (B151607) solutions have provided more precise magnetic parameters, including the principal values of the nitrogen and proton hyperfine interactions and g-tensors. rsc.orguantwerpen.benih.gov For the 1,2,3-benzodithiazolyl radical in a frozen squalane (B1681988) matrix at 77 K, the principal components of the g-tensor were determined to be gxx = 2.02039, gyy = 2.01075, and gzz = 1.99285. researchgate.net
Below is a table summarizing the experimental hyperfine coupling constants for the parent 1,2,3-benzodithiazolyl radical.
| Nucleus | Hyperfine Coupling Constant (mT) |
| N | 0.80 |
| H(4) | 0.39 |
| H(5) | 0.11 |
| H(6) | 0.32 |
| H(7) | 0.12 |
| Data sourced from studies in squalane solution. researchgate.net |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The resulting spectrum plots absorbance against wavelength, with the wavelength of maximum absorbance denoted as λmax. libretexts.org
The photolysis of 1,3,2,4-benzodithiadiazine in various solvents is a common method to generate stable 1,2,3-benzodithiazolyl radicals. acs.orgnih.govsonar.ch The electronic absorption spectrum of the resulting radical can then be recorded and analyzed. The experimental spectrum is often compared with theoretical spectra calculated using computational methods like time-dependent DFT to aid in the assignment of electronic transitions. nsc.ru
For the parent 1,2,3-benzodithiazolyl radical, the UV-Vis spectrum exhibits several absorption bands in the visible and UV regions. nsc.ru The photolysis of precursor compounds to yield the radical is wavelength-dependent. For instance, the photodecomposition of 1,3,2,4-benzodithiadiazine has a quantum yield of 0.08 at an excitation wavelength of 313 nm. researchgate.netacs.org Matrix isolation studies at cryogenic temperatures (e.g., 12 K in an argon matrix) have also been used to characterize the UV-Vis spectra of these radicals and their photochemical intermediates. acs.orgsonar.ch These studies revealed a broad absorption band with a maximum at 460 nm and a narrower peak around 490 nm for species generated under specific photolytic conditions. sonar.ch
The following table presents the UV-Vis absorption data for the parent 1,2,3-benzodithiazolyl radical generated from a precursor in hexane.
| Wavelength (λmax, nm) | Molar Absorptivity (log ε) |
| ~625 | ~2.7 |
| ~380 | ~3.3 |
| ~300 | ~4.2 |
| ~295 | ~4.2 |
| ~260 | ~3.8 |
| Data approximated from graphical representations in scientific literature. mathnet.ru |
Reactivity Profiles and Mechanistic Pathways of 1,2,3 Benzodithiazol 1 Ium
Heterolytic and Homolytic Transformation Cascades
The 1,2,3-benzodithiazole structure can exist in three interconvertible forms: the benzodithiazolium cation, the neutral species, and the benzodithiazoyl radical. mdpi.com These forms are accessible through simple chemical transformations, highlighting the compound's capacity for both heterolytic and homolytic processes. mdpi.com The benzodithiazolium cation is the most common and experimentally facile to generate. mdpi.com
The Herz reaction, which involves the treatment of anilines with disulfur (B1233692) dichloride, is the primary method for synthesizing 1,2,3-benzodithiazolium chlorides, often referred to as Herz salts. rsc.orgmdpi.commdpi.comwikipedia.orgdurham.ac.uk This reaction not only forms the heterocyclic ring but can also lead to chlorination at the para-position of the aniline (B41778) starting material. mdpi.commdpi.comdurham.ac.uk The resulting Herz salts are key precursors that can undergo various transformations. mdpi.commdpi.com For instance, they can be hydrolyzed to the corresponding 2-aminothiophenols. rsc.orgwikipedia.org
The reactivity of the 1,2,3-dithiazole ring is of significant interest for the synthesis of biologically active compounds and other heterocyclic structures. clockss.org The related 4,5-dichloro-1,2,3-dithiazolium chloride, known as Appel salt, is a versatile reagent for preparing a wide range of 4-chloro-5H-1,2,3-dithiazoles, with the C-5 position being the most reactive site. encyclopedia.pub
Ring-Opening Reactions and Subsequent Cycloadditions/Transformations
The 1,2,3-benzodithiazolium ring system can undergo cleavage, leading to the formation of valuable intermediates that can be further transformed into other heterocyclic scaffolds. rsc.orgmdpi.com This ring-opening chemistry is a key feature of its reactivity profile. nih.govbenthamscience.com
Hydrolytic Cleavage to Ortho-Aminothiophenols
A significant reaction of 1,2,3-benzodithiazolium salts is their hydrolytic cleavage to yield ortho-aminothiophenols. rsc.orgmdpi.com This transformation is a cornerstone of the Herz reaction's synthetic utility, providing a direct route to these important building blocks. rsc.orgmdpi.com The process is often favored for the synthesis of 2-aminothiophenols on a moderate scale. mdpi.com The hydrolysis of Herz salts, such as 6-chloro-1,2,3-benzodithiazolium chloride, can lead to the formation of the corresponding 2-aminobenzenethiol. rsc.orgwikipedia.org This reaction underscores the role of the dithiazolium salt as a stable precursor that can be readily converted to the desired thiophenol. mdpi.com
Derivatization to Benzothiazoles and Other Heterocyclic Scaffolds
The intermediates generated from the ring-opening of 1,2,3-benzodithiazolium salts can be trapped and derivatized to form a variety of other heterocyclic compounds, most notably benzothiazoles. rsc.orgmdpi.comthieme-connect.de For instance, the reaction of hydrolyzed Herz salts with reagents like benzoyl chloride, benzaldehyde, or benzoic acid in a mildly basic medium can yield phenyl-substituted benzothiazoles. mdpi.com Furthermore, 6-substituted 1,2,3-benzodithiazole 2-oxides can react with carboxylic acids, their chlorides, or aldehydes to produce 2-substituted benzothiazoles. thieme-connect.de This reactivity highlights the versatility of the benzodithiazole core as a synthon for more complex heterocyclic systems. mdpi.com
Nucleophilic Addition Reactions with Specific Reagents
The electrophilic nature of the 1,2,3-benzodithiazolium ring makes it susceptible to attack by various nucleophiles. encyclopedia.publibretexts.orgvedantu.com These nucleophilic addition reactions provide a powerful tool for the functionalization of the heterocyclic core. libretexts.orgyoutube.com
Condensation with Malononitrile (B47326) to Form Ylidenes
1,2,3-Benzodithiazolium chlorides, or Herz salts, react with malononitrile in the presence of a base to produce highly colored ylidenes. rsc.org This condensation reaction, while sometimes complex and yielding moderate to low amounts of the desired product, is a general method for this transformation. rsc.org The reaction of 6-chloro-1,2,3-benzodithiazolium chlorides with malononitrile has been shown to produce various ylidene products. rsc.org For example, the reaction of 6-chloro-5-methoxy-1,2,3-benzodithiazol-2-ium chloride with malononitrile and Hünig's base yields the corresponding ylidene. rsc.org
Exploration of Diverse Nucleophilic Aromatic Substitution (SNAr) Pathways
The 1,2,3-benzodithiazolium system can undergo nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a leaving group on the aromatic ring. rsc.orgbyjus.comwikipedia.org The presence of the dithiazolium moiety can activate the benzene (B151609) ring towards nucleophilic attack. mdpi.com This is particularly evident in the displacement of a chloride substituent by arylamines, which are typically poor nucleophiles. mdpi.com The SNAr mechanism generally proceeds via a two-step addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group to form a carbanion intermediate. pressbooks.publibretexts.org The presence of electron-withdrawing groups on the aromatic ring can stabilize this intermediate and facilitate the reaction. byjus.compressbooks.publibretexts.orgmasterorganicchemistry.com
Redox Chemistry and Electron Transfer Processes of 1,2,3-Benzodithiazol-1-ium
The redox behavior of this compound and its related structures is a key aspect of their chemistry, enabling their participation in electron transfer processes and the formation of stable radical species. The inherent electronic properties of the benzodithiazole system, characterized by a unique conjugated profile, give rise to these fascinating redox characteristics. mdpi.com The 1,2,3-benzodithiazole framework can exist in three principal, interconvertible forms: the benzodithiazolium cation, a neutral species, and a benzodithiazoyl radical, each with distinct properties and applications. mdpi.comresearchgate.net
Generation and Stability of Stable Radical Anions from this compound
A significant development in the chemistry of 1,2,3-benzodithiazole compounds, which are derived from this compound salts (also known as Herz salts), was the discovery of their capacity to form stable radical anions. mdpi.com This finding, pioneered by German chemist R. Mayer and his colleagues, revitalized interest in this class of compounds. mdpi.com The generation of these radical anions is a testament to the electron-accepting ability of the heterocyclic system.
The formation of the radical anion is achieved through the reduction of a neutral benzodithiazole derivative, which itself is readily accessible from the corresponding this compound salt. The cation, a planar, 10-π aromatic system, is the most easily generated form experimentally. mdpi.com The neutral species can then be subjected to reduction to yield the radical anion.
Research has demonstrated that specific substitution patterns on the benzodithiazole ring can significantly enhance the stability of the resulting radical anion. For instance, the introduction of strong electron-withdrawing groups, such as a malononitrile moiety, at the 6-position dramatically activates the system's ability to accept an electron. mdpi.com This substitution leads to the formation of a radical anion that is thermodynamically more stable than the original neutral molecule. mdpi.com
The generation of these stable radical anions can be accomplished through both electrochemical and chemical methods. mdpi.com The stability and properties of these radical species have been investigated using techniques such as Electron Spin Resonance (ESR) spectroscopy, which was instrumental in their initial identification. mdpi.comresearchgate.net
| Method of Generation | Precursor | Reagents/Conditions | Resulting Species | Reference |
| Chemical Reduction | 6-malononitrile-substituted benzodithiazole | Bis(toluene)chromium(0) and tetrakis(dimethylamino)ethylene (B1198057) in DMF | Stable radical anion | mdpi.com |
| Electrochemical Reduction | 6-malononitrile-substituted benzodithiazole | Electrochemical cell | Stable radical anion | mdpi.com |
Measurement and Computational Prediction of Electron Affinity
The ability of a compound to accept an electron is quantified by its electron affinity (EA). For the 1,2,3-benzodithiazole system, particularly with electron-withdrawing substituents, this property is notably high. A positive electron affinity value indicates that the formation of the radical anion is an energetically favorable process. mdpi.com
Experimental measurement of the electron affinity for a highly activated derivative, (6H-1,2,3-benzodithiazol-6-ylidene)malononitrile, yielded a significant value of 2.69 eV. mdpi.com This high positive value underscores the exceptional stability of the corresponding radical anion. mdpi.com
Computational chemistry provides a powerful tool for predicting the electron affinity of various derivatives and for designing new compounds with tailored electronic properties. Density Functional Theory (DFT) calculations, using methods such as (U)B3LYP/6-31+G(d), have been employed to estimate the adiabatic electron affinities of these and related heterocyclic systems. These computational studies have shown that substituting carbon atoms with more electronegative nitrogen atoms within the molecular framework could potentially increase the electron affinity to values as high as 3.46 eV, comparable to that of the well-known strong electron acceptor tetracyanoethylene (B109619) (TCNE).
| Compound | Method | Electron Affinity (EA) / eV | Reference |
| (6H-1,2,3-benzodithiazol-6-ylidene)malononitrile | Experimental Measurement | 2.69 | mdpi.com |
| (6H-1,2,3-benzodithiazol-6-ylidene)malononitrile derivative (hypothetical, C to N substitution) | Computational Prediction ((U)B3LYP/6-31+G(d)) | 3.46 |
Derivatization and Functionalization Strategies for 1,2,3 Benzodithiazol 1 Ium
Regioselective Introduction of Substituents onto the Benzodithiazole Ring System
The ability to selectively introduce substituents onto the benzodithiazole ring is crucial for tuning its properties and for its application as a synthetic building block. The primary method for the formation of the 1,2,3-benzodithiazole ring system is the Herz reaction, which involves the treatment of anilines with disulfur (B1233692) dichloride. mdpi.com The substitution pattern of the resulting Herz salt is dictated by the substituents on the starting aniline (B41778).
A key aspect of the Herz reaction's regioselectivity is the chlorination that can occur at the position para to the amine group if it is unsubstituted. researchgate.net Additionally, electron-withdrawing groups located ortho or para to the amine can be replaced by chloride during the reaction. researchgate.net This provides a handle for further functionalization.
More modern approaches to the regioselective functionalization of related benzothiadiazole systems, which can provide insights applicable to benzodithiazoles, have focused on transition-metal-catalyzed C-H activation. For instance, iridium-catalyzed C-H borylation has been shown to be effective for the regioselective introduction of boryl groups onto the 2,1,3-benzothiadiazole (B189464) ring, providing versatile intermediates for further derivatization. nih.govnih.govacs.orgacs.org Specifically, by controlling the reaction conditions, it is possible to achieve selective borylation at the C5 position or diborylation at the C4 and C6 positions. nih.govacs.org These borylated intermediates can then undergo a variety of cross-coupling reactions to introduce a wide range of substituents. nih.govnih.gov Palladium-catalyzed direct arylation has also been explored for the regioselective functionalization of benzofurazans and benzothiadiazoles, offering another potential route for derivatizing the benzodithiazole core. mdpi.com
Synthetic Utility as Versatile Building Blocks for Advanced Organic Synthesis
1,2,3-Benzodithiazol-1-ium salts and their derivatives are valuable intermediates in the synthesis of a variety of important organic molecules. mdpi.comsigmaaldrich.com Their utility stems from the reactivity of the dithiazole ring, which can be readily transformed into other functional groups and heterocyclic systems.
One of the most straightforward and significant transformations of this compound salts is their conversion to 2-aminothiophenols. mdpi.com This is typically achieved through alkaline hydrolysis of the Herz salt. mdpi.com 2-Aminothiophenols are crucial building blocks in their own right, serving as precursors for the synthesis of various biologically active compounds and materials. wikipedia.orggoogle.com The reaction provides a convenient route to these important synthons, often starting from readily available anilines.
Table 1: Synthesis of 2-Aminothiophenols from this compound Derivatives
| Starting Material (Herz Salt Derivative) | Reagents and Conditions | Product | Reference |
| 6-Chloro-3H-benzo[d] mdpi.comCurrent time information in NA.nih.govdithiazol-2-ium chloride | Alkaline Hydrolysis (e.g., NaOH) | 4-Chloro-2-aminothiophenol | mdpi.com |
| Substituted this compound salts | Alkaline Hydrolysis | Substituted 2-Aminothiophenols | mdpi.com |
The synthetic utility of 1,2,3-benzodithiazole derivatives extends to the preparation of other important heterocyclic scaffolds, including secondary 2-aminobenzothiazoles and 2-mercaptobenzothiazoles. mdpi.com
The synthesis of secondary 2-aminobenzothiazoles can be achieved by reacting the intermediate dithiazole S-oxide, derived from the Herz salt, with isocyanides. mdpi.com This method offers a valuable route to these compounds, which are often challenging to synthesize via other methods and are highly valued in the discovery of new active pharmaceutical ingredients (APIs). mdpi.comnih.gov
Furthermore, 1,2,3-benzodithiazole derivatives serve as precursors for 2-mercaptobenzothiazoles. mdpi.comnih.govmdpi.com These compounds are industrially significant, finding applications as vulcanization accelerators in the rubber industry. wikipedia.org The transformation typically involves reacting the Herz product under specific conditions to facilitate ring opening and subsequent cyclization to form the 2-mercaptobenzothiazole (B37678) structure.
Table 2: Synthesis of Benzothiazole Derivatives from 1,2,3-Benzodithiazole Intermediates
| Starting Intermediate | Reagents | Product | Application/Significance | Reference |
| Dithiazole S-oxide | Isocyanides | Secondary 2-Aminobenzothiazoles | Privileged structures in API discovery | mdpi.com |
| Herz product | Specific reaction conditions | 2-Mercaptobenzothiazoles | Industrial vulcanization accelerators | mdpi.comwikipedia.org |
The benzodithiazole functionality has been demonstrated to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important active pharmaceutical ingredients (APIs). mdpi.comresearchgate.netbeilstein-journals.orgnih.gov The ability to transform the this compound core into various functional groups and other heterocyclic systems makes it a versatile building block in medicinal chemistry and drug discovery. mdpi.comnih.gov
For example, the 2-aminobenzothiazole (B30445) scaffold, readily accessible from 1,2,3-benzodithiazole derivatives, is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.govnih.govresearchgate.netorganic-chemistry.orgsemanticscholar.orgresearchgate.net Similarly, the synthesis of various substituted benzothiazoles, which can be derived from these intermediates, is of great interest due to their wide range of pharmacological activities. researchgate.netbohrium.comnih.gov
The strategic use of this compound as a masked 2-aminothiophenol (B119425) allows for synthetic manipulations that might not be compatible with the free thiol and amine functionalities. This highlights its role as a key intermediate in the construction of complex molecular architectures. mdpi.com
Routes to Secondary 2-Aminobenzothiazoles and 2-Mercaptobenzothiazoles
Development of Functionalized 1,2,3-Benzodithiazole Derivatives for Specific Research Objectives
Beyond their role as synthetic intermediates, functionalized 1,2,3-benzodithiazole derivatives are being developed for specific research objectives, primarily leveraging their unique electronic properties. mdpi.comresearchgate.net The planar, 10-π aromatic system of the benzodithiazolium cation imparts interesting electronic characteristics that have been historically utilized in the design of organic dyes. mdpi.comresearchgate.net
More recently, with the advent of advanced diagnostic techniques, there is a growing interest in these structures for applications as organic radicals and semiconductors. mdpi.comresearchgate.netresearchgate.net The ability to form stable radical species, known as Herz radicals, opens up possibilities in the field of materials science, including the development of molecular conductors and magnetic materials. researchgate.net The functionalization of the benzodithiazole ring system allows for the fine-tuning of these electronic properties to meet the specific requirements of these advanced applications.
Advanced Academic Applications in Materials Science and Supramolecular Chemistry
Design and Development of Electronic Materials Based on 1,2,3-Benzodithiazole Derivatives
The conjugated profile of the benzo mdpi.comontosight.airesearchgate.netdithiazole heterocycle imparts fascinating electronic properties that are actively being harnessed in the design of novel electronic materials. mdpi.com This has led to renewed interest in these compounds for applications beyond their historical use as dyes. mdpi.comresearchgate.net
The benzo mdpi.comontosight.airesearchgate.netdithiazole structure can stably exist in three principal forms that are interconvertible: the benzodithiazolium cation, a neutral form, and the benzodithiazolyl radical. mdpi.com Each form possesses distinct properties that make them suitable for different applications in materials chemistry. mdpi.com
Benzodithiazolium Cation : This form is a planar, 10-π aromatic system and is typically the most straightforward to generate experimentally. mdpi.com
Neutral Compounds : The neutral form is less common and generally requires specific substituents at certain positions to be stable, as the structure is otherwise high in energy due to a lack of conjugation. mdpi.com
'Herz Radicals' : The 11-π 'Herz radicals' are notably stable in degassed, non-polar solvents and are highly soluble in various organic solvents. mdpi.com
The unique electronic properties of these derivatives have led to their increasing investigation as organic radicals and semiconductors. mdpi.comresearchgate.net The ability to form stable radical anions, coupled with high electron affinity, makes them promising candidates for these applications. ontosight.ai More recent research has focused on their unusual electron properties, including the generation of these stable radicals and their subsequent solid-state material characteristics. researchgate.net
Table 1: Properties of Principal Forms of Benzo mdpi.comontosight.airesearchgate.netdithiazole
| Form | Description | Key Properties |
|---|---|---|
| Benzodithiazolium Cation | A planar, 10-π aromatic system. | Most readily generated form experimentally. mdpi.com |
| Neutral Compound | Requires specific substituents for stability due to lack of conjugation. | Stability is dependent on molecular substitution. mdpi.com |
| 'Herz Radical' | An 11-π radical species. | Often stable in degassed, non-polar solvents; highly soluble in organic solvents; readily detected by ESR. mdpi.com |
Derivatives of the 1,2,3-benzodithiazole scaffold are being investigated for their potential use in organic electronic devices. Their high electron affinity and capacity to form stable radical anions make them suitable materials for components in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). ontosight.ai While much of the research in the broader benzothiadiazole class has focused on the 2,1,3-isomer, the fundamental electronic properties of the 1,2,3-dithiazole core suggest its potential utility in similar devices. ontosight.aiacs.orgpolyu.edu.hk For example, research into 6-Nitro-1,2,3-benzothiadiazole has explored its use in OLEDs and organic field-effect transistors (OFETs), where the nitro group helps to modulate the compound's electronic properties for enhanced performance. ontosight.ai The development of materials based on the 1,2,3-benzodithiazole core for these applications is an active area of research. ontosight.ai
The solid-state properties of 1,2,3-benzodithiazole derivatives are a key area of modern investigation. researchgate.netmdpi.com Their planar structure facilitates π-stacking interactions in the solid state, which is a crucial feature for creating molecular conductors. mdpi.com The study of these compounds includes the preparation and functional characterization of radical-based molecular conducting and magnetic materials. researchgate.net The formation of highly conducting charge-transfer complexes has been noted, where the flat benzodithiazole molecules stack on top of one another, enabling electronic conductivity through the material. mdpi.com
Integration into Optoelectronic Devices (e.g., OLEDs, OFETs)
Investigations in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, provides a platform for exploring the assembly of 1,2,3-benzodithiazole derivatives into larger, functional structures. fiveable.me Host-guest interactions, where a "guest" molecule binds within the cavity of a "host" molecule, are central to this field. fiveable.methno.org
The encapsulation of 1,2,3-benzodithiazole derivatives within macrocyclic hosts is a subject of research aimed at modulating their properties and creating novel functional systems. nih.gov An example of this is the encapsulation of a benzothiadiazole dye (a benzo-1,2,3-thiadiazole derivative) within a self-assembled M8L4 molecular barrel, which acts as the host. nih.gov Such complexation is driven by favorable host-guest interactions. nih.gov
Studies on the related 2,1,3-benzothiadiazole (B189464) isomer with a triphenylamine (B166846) (TPA) bis-urea macrocycle have shown that guests can be loaded into channels within the host framework. nih.govrsc.org The formation of these host-guest complexes relies on non-covalent forces such as π-π stacking, hydrogen bonding, and electrostatic interactions. thno.orgnankai.edu.cn The specific binding is dictated by the complementary size, shape, and chemical functionality of the host and guest molecules. fiveable.mersc.org
The interaction between a host and guest can significantly alter the properties of both molecules. nih.gov Encapsulating a benzo-1,2,3-thiadiazole guest within a molecular barrel has been shown to enhance its oxidase-like activity. nih.gov This enhancement is attributed to favorable host-guest interactions that facilitate better photoinduced electron transfer from the guest to molecular oxygen. nih.gov
Furthermore, the encapsulation changes the redox potentials of the guest molecule. nih.gov This demonstrates that the host's cavity environment can directly modulate the chemical reactivity and photophysical processes of the encapsulated guest. nih.gov The study of these interactions is crucial for designing advanced supramolecular systems where the function can be controlled through host-guest chemistry. nih.govhbni.ac.in
Table 2: Host-Guest Complexation of a 1,2,3-Benzothiadiazole Derivative
| Host | Guest | Key Findings |
|---|---|---|
| M8L4 Molecular Barrel | Benzothiadiazole dye (G1) | Encapsulation leads to enhanced oxidase-like activity of the guest. nih.gov |
| Favorable host-guest interactions promote better photoinduced electron transfer to molecular oxygen. nih.gov |
Computational and Theoretical Studies on 1,2,3 Benzodithiazol 1 Ium Chemistry
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of 1,2,3-benzodithiazol-1-ium and its derivatives. These computational approaches allow for the prediction and analysis of various molecular properties that are key to understanding their chemical behavior.
Prediction and Validation of Electron Affinities
A key area of investigation has been the prediction of electron affinities (EA), a fundamental property for electron-accepting molecules. mdpi.com Theoretical calculations, such as those using the (U)B3LYP/6-31+G(d) level of theory, have been employed to determine the adiabatic electron affinities of various chalcogen-nitrogen π-heterocycles. mdpi.com
Notably, derivatives of (6H-1,2,3-benzodithiazol-6-ylidene)malononitrile have been predicted to possess high electron affinities. mdpi.com For instance, strategic substitution of carbon atoms with nitrogen in a known compound is projected to result in an electron affinity as high as 3.46 eV, a value comparable to that of the strong electron acceptor tetracyanoethylene (B109619) (TCNE). mdpi.com These predictions highlight the potential of these compounds as potent electron acceptors and present exciting targets for synthetic chemists. mdpi.com
Table 1: Calculated Adiabatic Electron Affinities (EA) of (6H-1,2,3-benzodithiazol-6-ylidene)malononitrile and its Derivatives Calculated at the (U)B3LYP/6-31+G(d) level of theory.
| Compound | Predicted Adiabatic EA (eV) |
| (6H-1,2,3-benzodithiazol-6-ylidene)malononitrile | Data not available in search results |
| Nitrogen-substituted derivatives | up to 3.46 |
This table is based on data from a study by Zibarev et al., which highlights the potential for high electron affinities in this class of compounds through specific structural modifications. mdpi.com
Analysis of Electronic Profiles and Conjugation Systems
The benzo mdpi.comCurrent time information in NA.dithiazole moiety possesses a unique heteroaromatic structure with a conjugated profile that gives rise to fascinating electronic properties. mdpi.com This has been a central theme in the computational analysis of these compounds. The electronic structure of these molecules is highly dependent on their form, be it the cation, neutral species, or radical. researchgate.net
The neutral form of 1,2,3-benzodithiazoles is generally high in energy due to a lack of conjugation, unless specific substituents are present at the 2 or 6 positions, such as 2-sulfoxides or 6-malononitrile derivatives. mdpi.com In contrast, the benzodithiazolium cation and the benzodithiazoyl radical exhibit more extensive π-conjugation. mdpi.com Computational methods, often in conjunction with experimental techniques like X-ray diffraction, have been used to understand the planarity and stacking interactions of these molecules, which are crucial for their application in materials science. mdpi.com
Molecular Modeling and Dynamics Simulations
Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide a dynamic perspective on the behavior of this compound and its derivatives, particularly in complex environments. mdpi.comnih.gov These techniques are essential for understanding intermolecular interactions and reaction pathways. mdpi.comnih.gov
Prediction of Host-Guest Binding Affinities and Interactions
Molecular modeling has been employed to predict the binding affinities of this compound in host-guest complexes. nih.gov For example, in a computational study exploring capping agents for cucurbit researchgate.neturil (CB7), this compound was identified as a potential ligand. The study calculated binding affinities for a series of ligands, providing insights into the interactions driving complex formation. Such predictions are valuable for the rational design of supramolecular systems with specific recognition and binding properties. thno.orgnih.gov
Table 2: Calculated Binding Affinities for Selected Ligands with a Capped Cucurbit researchgate.neturil Host
| Ligand | CAS No. | log t1/2 (s) | ΔG_full_bind (kcal mol⁻¹) |
| This compound | 273-81-4 | -3.60 | -29.66 |
| 1,4-diiodobenzene | 624-38-4 | -3.21 | -27.31 |
| 1,2-diiodobenzene | 615-42-9 | -3.21 | -33.21 |
| 1,3-diiodobenzene | 626-00-6 | -3.64 | -31.10 |
| iodobenzene | 591-50-4 | -4.18 | -19.35 |
This table presents a selection of data from a computational study on host-guest chemistry, illustrating the predicted binding affinity of this compound in a specific supramolecular context.
In Silico Elucidation of Complex Reaction Mechanisms and Pathways
Computational studies are also crucial for elucidating complex reaction mechanisms involving 1,2,3-benzodithiazole derivatives. nih.gov For instance, in the context of developing inhibitors for the human L-type amino acid transporter 1 (LAT1), computational docking studies were performed on dithiazole compounds. unical.it These studies used the Molecular Operating Environment (MOE) to predict how these compounds might interact with the active site of the transporter, including the potential for covalent bond formation. unical.it The top-scoring poses from these docking simulations were then refined to calculate the approximate binding free energy, providing a theoretical basis for the observed inhibitory activity. unical.it Such in silico approaches are invaluable for understanding the molecular basis of biological activity and for guiding the design of new therapeutic agents. nih.gov
Future Research Trajectories and Emerging Opportunities
Pursuit of Novel and Highly Efficient Synthetic Methodologies
The primary route to 1,2,3-benzodithiazol-1-ium salts is the Herz reaction, a process that converts anilines into the target heterocycle using disulfur (B1233692) dichloride. mdpi.commdpi.com While historically significant, this reaction is often accompanied by chlorination at the para-position and can involve harsh conditions, limiting its scope and scalability. mdpi.comworktribe.com Future research must prioritize the development of more efficient, sustainable, and safer synthetic protocols.
Emerging opportunities in this area include:
Continuous Flow Synthesis: Transitioning the Herz reaction or developing new synthetic routes in continuous flow reactors could offer significant advantages. This approach can enhance safety when handling hazardous reagents like disulfur dichloride, improve heat transfer, and allow for greater control over reaction parameters, potentially leading to higher yields and purity. durham.ac.uk Flow chemistry also provides a platform for seamless multi-step transformations, enabling the direct derivatization of the initially formed Herz salt. durham.ac.uk
Alternative Activation Methods: Exploring modern synthetic activation methods such as microwave irradiation or photocatalysis could drastically reduce reaction times and improve energy efficiency. mdpi.comnih.gov These techniques may open up new reaction pathways that are inaccessible under traditional thermal conditions. For instance, visible-light-mediated approaches, which are gaining traction in green chemistry, could offer regioselective syntheses under mild, aqueous conditions. rsc.org
Mechanochemistry: Solvent-free methods like high-speed ball milling represent a green alternative to traditional solution-phase synthesis. mdpi.comsemanticscholar.org Developing mechanochemical routes to this compound salts could reduce solvent waste and potentially afford novel polymorphs or reactivity.
Catalytic Approaches: The development of catalytic systems that can construct the dithiazolium ring without stoichiometric, corrosive reagents would be a major breakthrough. This could involve transition-metal catalysis or organocatalysis to facilitate the key C-S and S-N bond formations under milder conditions.
Rational Design Principles for Derivatization Towards Tunable Electronic Properties
The this compound cation's aromaticity and electron-deficient nature make it an excellent scaffold for developing materials with tailored electronic properties. mdpi.commdpi.com Its properties are highly dependent on the substituents attached to the benzene (B151609) ring. The rational design of derivatives is crucial for their application in fields like organic electronics and photonics.
Key future research directions are:
Structure-Property Relationship Studies: A systematic investigation into the effects of various electron-donating and electron-withdrawing substituents at each position of the benzodithiazole ring is needed. This will establish clear and predictable relationships between molecular structure and electronic properties such as HOMO/LUMO energy levels, the HOMO-LUMO gap, redox potentials, and light absorption characteristics. orgchemres.org Computational studies on similar heterocyclic systems show that such substitutions can significantly alter these properties. orgchemres.orgnih.gov
Targeted Synthesis for Specific Applications: Based on established structure-property relationships, derivatives can be designed for specific functions. For example, narrowing the HOMO-LUMO gap through functionalization could shift absorption into the near-infrared (NIR) region, which is desirable for organic photovoltaics and photodetectors. The rational design of a multifunctional benzothiadiazole derivative has already demonstrated its potential as a p-type semiconductor in organic field-effect transistors (OFETs). nih.gov
Exploitation of Radical and Neutral Forms: The 1,2,3-benzodithiazole framework can exist in three principal forms: the cation, a neutral species, and a stable 11-π radical. mdpi.comresearchgate.net The electronic properties of these forms differ significantly. Future work should focus on designing substituents that stabilize the neutral and radical forms, which are often highly soluble in organic solvents and possess unique electronic and magnetic properties suitable for applications in molecular conductors and spintronics. mdpi.comresearchgate.net
| Substituent Type (Position) | Effect on HOMO Level | Effect on LUMO Level | Effect on HOMO-LUMO Gap | Potential Application |
|---|---|---|---|---|
| Electron-Donating Group (e.g., -OCH₃, -NH₂) | Raises Energy | Slightly Raises Energy | Decreases | Organic Photovoltaics, NIR Dyes |
| Electron-Withdrawing Group (e.g., -CN, -NO₂) | Lowers Energy | Significantly Lowers Energy | Decreases | Electron-Acceptor Materials, n-type Semiconductors |
| Extended π-Conjugation (e.g., -Aryl, -Vinyl) | Raises Energy | Lowers Energy | Significantly Decreases | Molecular Conductors, Low Band-Gap Materials |
| Sterically Hindering Group (e.g., -tBu) | Minimal Electronic Effect | Minimal Electronic Effect | Largely Unchanged | Improves Solubility, Controls Solid-State Packing |
Advanced Mechanistic Investigations of Complex Transformations
Despite its long history, the mechanism of the Herz reaction is not fully understood, with several proposed intermediates and pathways. mdpi.com Furthermore, many transformations involving Herz salts are complex and can yield multiple products. rsc.org A deeper mechanistic understanding is essential for optimizing reaction conditions and improving selectivity.
Future research should employ:
Advanced Spectroscopic and Analytical Techniques: The use of in-situ monitoring techniques, such as ReactIR or process mass spectrometry, can help identify transient intermediates in the Herz reaction and other transformations. Recent work has already utilized mass spectrometry to propose a new mechanism for the formation of a chloro-substituted Herz salt. mdpi.comworktribe.com
Isotopic Labeling Studies: Experiments using isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ³⁴S) can provide definitive evidence for bond-forming and bond-breaking steps, helping to distinguish between proposed mechanistic pathways.
Computational Mechanistic Analysis: High-level computational studies (e.g., using Density Functional Theory) can be used to map the potential energy surfaces of reactions. This allows for the calculation of activation barriers for different pathways, providing theoretical support for experimentally observed outcomes and guiding future experimental design. researchgate.net This is particularly valuable for understanding the regioselectivity of the initial cyclization and the origin of side-products like chlorinated species. mdpi.com
Exploration of Unconventional Reactivity Modes and Chemical Transformations
The synthetic utility of this compound has traditionally been centered on its conversion to 2-aminothiophenols or its use in dye synthesis. mdpi.com However, its unique structure suggests a wealth of untapped reactivity waiting to be explored.
Emerging opportunities include:
Harnessing Radical Reactivity: The stable 'Herz radicals' formed by one-electron reduction of the cation are intriguing intermediates. mdpi.com Their synthetic potential is underexplored. Future work could investigate their use in radical-mediated C-C or C-heteroatom bond-forming reactions, potentially leading to novel polymeric or macrocyclic structures. researchgate.net
Chalcogen Exchange Reactions: The dithiazolium ring could serve as a precursor for other chalcogen-containing heterocycles. Research into selective sulfur-for-selenium or sulfur-for-tellurium exchange reactions could provide access to novel benzodithiaselenazolium or benzothiaselenazolium systems, which have been shown to possess distinct electronic properties. researchgate.netresearchgate.net
Ring-Expansion and Rearrangement Chemistry: Investigating the behavior of Herz salts under thermal, photochemical, or catalytic stress could uncover novel rearrangement or ring-expansion pathways. Such transformations could provide efficient routes to larger, more complex heterocyclic scaffolds that are difficult to synthesize by other means.
Reactions with Carbon Nucleophiles: While reactions with nitrogen and oxygen nucleophiles are known, reactions with carbon-based nucleophiles are less common but can lead to interesting products. The reaction with malononitrile (B47326), for example, affords highly colored ylidenes but is often complex. rsc.org A systematic study of reactions with various carbanions, ylides, and organometallic reagents could unlock new synthetic applications.
Predictive Computational Modeling for Expedited Material Discovery and Design
Computational chemistry is poised to revolutionize the discovery and design of new materials based on the this compound scaffold. nih.govhilarispublisher.com By predicting properties before synthesis, computational modeling can significantly accelerate the research and development cycle.
Future trajectories in this domain involve:
High-Throughput Virtual Screening: By combining computational chemistry with machine learning algorithms, vast virtual libraries of this compound derivatives can be rapidly screened. arxiv.org This data-driven approach can identify promising candidates with specific, tailored electronic, optical, or magnetic properties for targeted applications, guiding synthetic efforts toward the most promising molecules. findaphd.com
Development of Accurate Predictive Models: A key goal is the development and validation of robust computational protocols (e.g., selecting the right DFT functional and basis set) that can accurately predict the properties of these specific sulfur-nitrogen heterocycles. nih.govresearchgate.net Time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra, providing a tool to design dyes and optical materials with specific colors. nih.gov
Modeling of Solid-State Properties: Beyond single-molecule properties, computational models can predict how derivatives will behave in the solid state. This includes predicting crystal packing, intermolecular interactions, and charge transport properties, which are critical for the performance of organic electronic devices. ucm.es
Synergy with Experimental Work: The most powerful approach involves a tight feedback loop between computational prediction and experimental validation. nih.gov Predictions can guide experiments, while experimental results provide crucial data to refine and improve the accuracy of the computational models, leading to an ever-more efficient discovery pipeline. nih.gov
| Computational Method | Primary Application | Information Gained | Relevant Research Area |
|---|---|---|---|
| Density Functional Theory (DFT) | Ground-State Properties | Optimized geometries, HOMO/LUMO energies, electron density, reaction energetics. orgchemres.orgresearchgate.net | 8.2, 8.3, 8.4 |
| Time-Dependent DFT (TD-DFT) | Excited-State Properties | UV-Vis absorption spectra, electronic transition energies, oscillator strengths. nih.gov | 8.2 |
| Molecular Dynamics (MD) | Bulk/Solid-State Behavior | Crystal packing, intermolecular interactions, diffusion in condensed phases. hilarispublisher.com | 8.2, 8.5 |
| Machine Learning (ML) / AI | High-Throughput Screening | Property prediction for large datasets, identification of lead candidates. arxiv.orgresearchgate.net | 8.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
